ethyl 2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate
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Overview
Description
Ethyl 2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the difluorophenoxy group in this compound enhances its chemical stability and biological activity, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate typically involves the reaction of 3,4-difluorophenol with an appropriate thiazole precursor. One common method includes the use of ethyl bromoacetate and 2-aminothiazole as starting materials. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting intermediate is then reacted with 3,4-difluorophenol to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new thiazole derivatives with different substituents.
Scientific Research Applications
Ethyl 2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic pathways. The presence of the difluorophenoxy group enhances its binding affinity and selectivity towards specific targets.
Comparison with Similar Compounds
Ethyl 2-[(3,4-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 2-[(4-chlorophenoxy)methyl]-1,3-thiazole-4-carboxylate: Similar structure but with a chlorophenoxy group instead of a difluorophenoxy group. The presence of chlorine may affect its biological activity and chemical stability.
Ethyl 2-[(3,5-difluorophenoxy)methyl]-1,3-thiazole-4-carboxylate: Similar structure but with different positions of the fluorine atoms on the phenoxy group. This positional change can influence its reactivity and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can result in distinct biological activities and chemical properties compared to other similar compounds.
Properties
CAS No. |
2731007-29-5 |
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Molecular Formula |
C13H11F2NO3S |
Molecular Weight |
299.3 |
Purity |
95 |
Origin of Product |
United States |
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